

The Principle of Action of p-Nitrophenyl Myristate: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 2-Nitrophenyl tetradecanoate

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Introduction

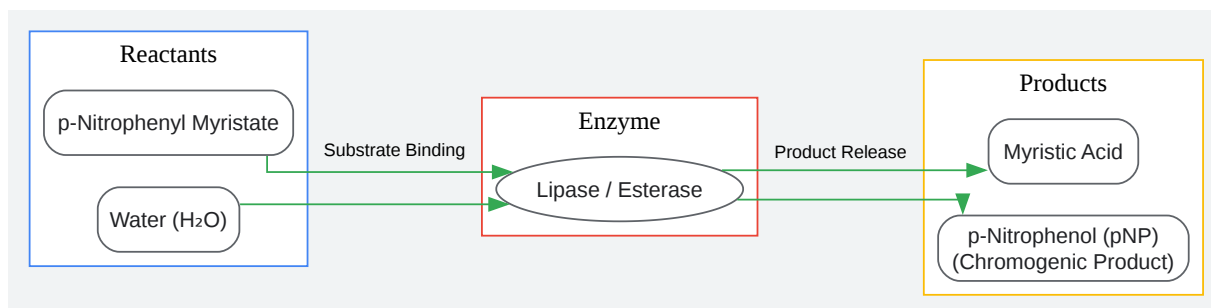
p-Nitrophenyl myristate (pNPM) is a synthetic chromogenic substrate extensively utilized in biochemical and biotechnological research for the characterization of lipolytic enzymes, primarily lipases (EC 3.1.1.3) and esterases (EC 3.1.1.1). Its utility lies in the straightforward and sensitive spectrophotometric assay it enables. This technical guide provides a comprehensive overview of the core principle of action of pNPM, detailed experimental protocols, and quantitative data to facilitate its effective application in the laboratory.

Core Principle of Action: Enzymatic Hydrolysis

The fundamental principle behind the use of p-nitrophenyl myristate as a substrate is the enzymatic hydrolysis of its ester bond by a hydrolase, such as a lipase or esterase. This reaction cleaves the molecule into two products: myristic acid and p-nitrophenol (pNP).

The significance of this reaction in an assay context is the chromogenic nature of the p-nitrophenol product. In an aqueous solution, particularly under neutral to alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color. This color change allows for the real-time, quantitative measurement of the enzymatic reaction by monitoring the increase in absorbance at a specific wavelength, typically between 405 and 420 nm. The rate of p-nitrophenol release is directly proportional to the activity of the enzyme under investigation.

The enzymatic hydrolysis of p-nitrophenyl myristate can be represented by the following reaction:



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Figure 1: Enzymatic hydrolysis of p-nitrophenyl myristate.

Quantitative Data: Kinetic Parameters

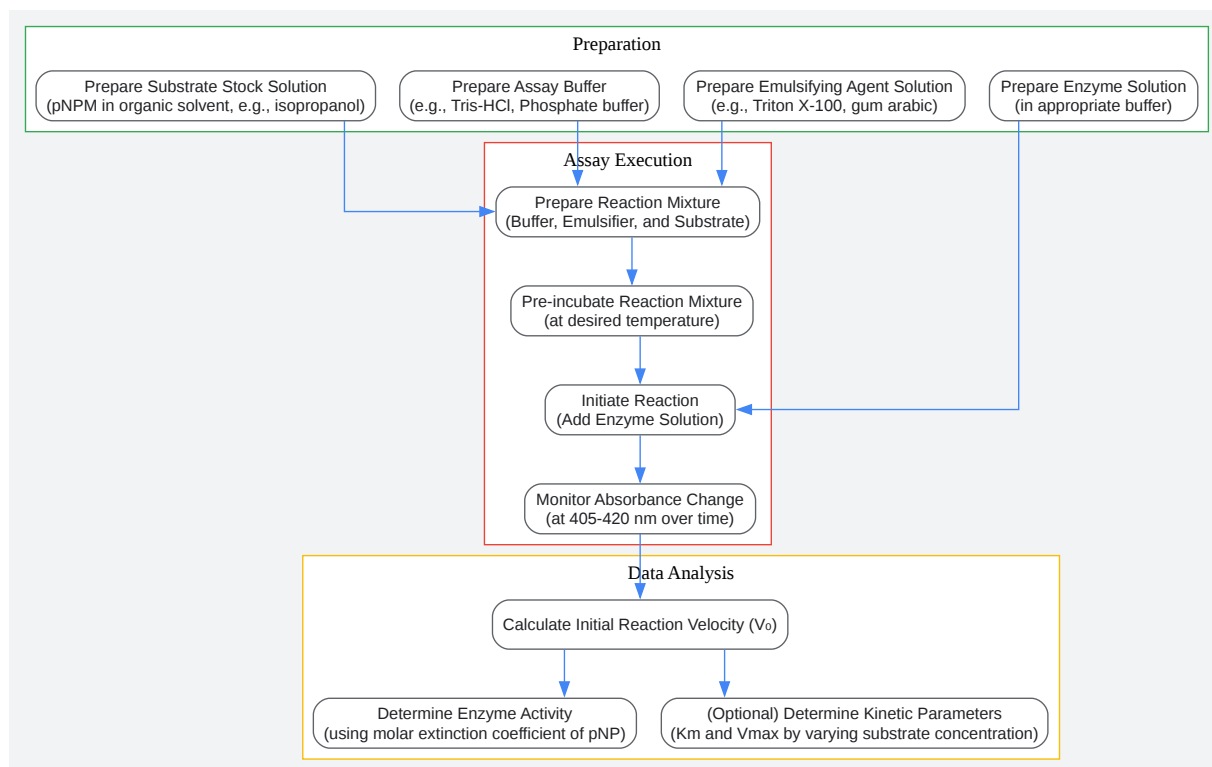
The kinetic parameters of an enzyme, Michaelis constant (K_m) and maximum velocity (V_{max}), provide valuable insights into its catalytic efficiency and substrate affinity. Below is a summary of kinetic data for various lipases and esterases with p-nitrophenyl myristate and other structurally related p-nitrophenyl esters.

Enzyme Source	Substrate	Km (mM)	Vmax (U/mg)	Reference
Acinetobacter sp. AU07 Lipase	p-Nitrophenyl Myristate	0.17 - 0.18	14.61 - 14.94	[1]
Acinetobacter sp. AU07 Lipase	p-Nitrophenyl Laurate	0.13 - 0.15	15.13 - 15.44	[1]
Acinetobacter sp. AU07 Lipase	p-Nitrophenyl Palmitate	0.17 - 0.19	13.45 - 13.59	[1]
Rhizomucor pusillus Lipase	p-Nitrophenyl Palmitate	0.2 ± 0.0	12.6 ± 0.5 (mmoles/min)	[2]
Candida rugosa Lipase A	p-Nitrophenyl Myristate	0.14	-	[3]
Candida rugosa Lipase B	p-Nitrophenyl Myristate	0.12	-	[3]

Note: The units for Vmax may vary between studies and are specified where available. The affinity and catalytic rate can be influenced by assay conditions such as pH, temperature, and the presence of emulsifiers.

Experimental Protocols

A generalized experimental workflow for a lipase/esterase assay using p-nitrophenyl myristate is depicted below.



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